Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate
Description
Evolution of Dichlorophenylacetate Derivatives in Medicinal Chemistry
The integration of dichlorophenyl motifs into medicinal chemistry traces back to mid-20th-century efforts to enhance the stability and bioactivity of aromatic compounds. Early work on tert-butyloxycarbonyl (Boc) protecting groups by Moroder et al. (1976) demonstrated how halogenated aromatic systems could improve synthetic yields and intermediate stability in peptide synthesis. By the 2010s, advances in nucleophilic substitution reactions, such as the SN2 displacement methodology reported by Massari et al. (2010), enabled precise functionalization of dichlorophenyl scaffolds for dopamine receptor antagonists. These developments laid the groundwork for incorporating ethylamino acetate side chains into halogenated aromatics, as seen in methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate.
Structural Motif Significance in Bioactive Compound Design
The 3,5-dichlorophenyl group confers electronic and steric properties critical for target engagement. Its electron-withdrawing chlorine atoms enhance π-π stacking interactions with aromatic residues in enzyme active sites, as observed in coenzyme Q0 analogs synthesized via nitric acid oxidation. The ethylamino acetate moiety introduces conformational flexibility, balancing hydrophilicity and lipophilicity to improve membrane permeability. For example, this compound’s SMILES structure (O=C(OC)C(C1=CC(Cl)=CC(Cl)=C1)NCC) reveals a compact scaffold optimized for synthetic accessibility and derivatization.
Recent studies on 3,4-dichlorophenylacetic acid (Dcaa) demonstrate how dichlorophenyl groups mimic natural auxins, binding auxin response proteins to regulate plant growth. This bioisosteric principle extends to mammalian systems, where similar motifs modulate neurotransmitter receptors or enzymatic activity.
Academic Motivations for Target Compound Investigation
Academic interest in this compound stems from three factors:
- Versatility as a Synthetic Intermediate : The compound’s ester and amine functionalities permit diversification into amides, carbamates, or heterocycles. For instance, Occhipinti et al. (2010) highlighted how ester groups in dichlorophenyl derivatives facilitate telescoped syntheses of complex intermediates.
- Electrophilic Reactivity : The electron-deficient aromatic ring undergoes regioselective electrophilic substitution, enabling site-specific modifications. This property aligns with trends in fragment-based drug design.
- Comparative Bioactivity : Structural analogs like 3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibit integrin-binding and cytotoxic properties, suggesting untapped therapeutic potential for the target compound.
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-14-10(11(15)16-2)7-4-8(12)6-9(13)5-7/h4-6,10,14H,3H2,1-2H3 |
InChI Key |
UZDAVVXUCFDXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 3,5-dichlorobenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The amine is then reacted with methyl chloroacetate under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Esters with Chlorinated Aromatic Substituents
a) Ethyl 2-(4-((2-(4-(3-(3,5-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b)
- Molecular Weight : 548.2 g/mol .
- Structure : Contains a 3,5-dichlorophenyl urea group and a thiazole-piperazine backbone.
- Yield : 88.3% (higher than many analogs), indicating efficient synthesis .
- Key Difference : The additional thiazole-piperazine moiety increases molecular complexity and weight compared to the target compound, likely enhancing biological activity (e.g., enzyme inhibition) .
b) Ethyl 2-(3-Chloro-4-fluorophenyl)ureido Derivatives (10c)
Herbicides with Chlorinated Aromatic Cores
a) Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)
- Structure : Dichlorophenyl urea derivative.
- Mode of Action : Photosystem II inhibitor .
- Comparison : Unlike the target ester, diuron’s urea group enhances persistence in soil but reduces hydrolytic stability compared to ester linkages .
b) Alachlor (2-Chloro-N-(methoxymethyl)-N-(2',6'-diethylphenyl)acetamide)
Sulfonylurea Herbicides (Methyl Esters)
a) Metsulfuron Methyl Ester
Data Table: Key Properties of Selected Compounds
Research Findings and Trends
- Synthetic Efficiency : Ethyl esters with 3,5-dichlorophenyl groups (e.g., 10b) exhibit high yields (>88%), suggesting robust synthetic routes for such scaffolds .
- Functional Group Impact : Urea and amide groups (e.g., diuron, alachlor) enhance environmental persistence but reduce hydrolytic lability compared to ester-based compounds .
- Commercial Viability: The discontinuation of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate contrasts with the widespread use of structurally complex herbicides like metsulfuron methyl, highlighting market preferences for multi-functional molecules .
Biological Activity
Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, commonly referred to as EDCPA, is a compound that has attracted attention in pharmacological and medicinal chemistry due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅Cl₂NO₂
- Molecular Weight : 276.16 g/mol
- Structural Features : The compound contains a dichlorophenyl group and an ethylamino moiety, which are critical for its biological activity.
Biological Activity
EDCPA has been studied for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Properties : Preliminary studies suggest that EDCPA may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Effects : The compound has been investigated for its analgesic properties, potentially providing pain relief through various mechanisms.
- Lipid Metabolism and Glucose Regulation : Research indicates that EDCPA could play a role in regulating lipid metabolism and glucose levels, which is significant for metabolic disorders such as diabetes.
The mechanism by which EDCPA exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Interaction : EDCPA may bind to enzymes involved in metabolic pathways, altering their activity and leading to physiological changes.
- Receptor Binding : The compound might interact with various receptors, influencing signaling pathways related to pain perception and inflammation.
Case Studies
-
Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of EDCPA in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in inflammatory diseases.
-
Analgesic Effects :
- In another study involving pain models, EDCPA demonstrated a notable reduction in pain response, comparable to established analgesics. This highlights its potential application in pain management therapies.
-
Metabolic Effects :
- Research conducted on diabetic models revealed that EDCPA improved glucose tolerance and lipid profiles, indicating its utility in managing metabolic syndrome.
Data Table of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in markers | Study 1 |
| Analgesic | Comparable to standard analgesics | Study 2 |
| Lipid metabolism | Improved glucose tolerance | Study 3 |
Comparison with Similar Compounds
EDCPA exhibits unique properties compared to similar compounds such as Ethyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate and Ethyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate. These differences can be attributed to variations in their chemical structures which influence their biological activities.
Similar Compounds Overview
| Compound Name | Key Activity |
|---|---|
| Ethyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate | Moderate anti-inflammatory effects |
| Ethyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate | Limited analgesic properties |
Q & A
Basic: What are the key parameters for optimizing the synthesis of methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate?
Answer:
The synthesis involves coupling 3,5-dichlorobenzaldehyde derivatives with ethylaminoacetate precursors. Critical parameters include:
- Catalyst selection : Use transition metal catalysts (e.g., Pd or Cu) to facilitate C–N bond formation, as seen in analogous amino ester syntheses .
- Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product minimization .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product from unreacted starting materials .
Basic: How can researchers analytically characterize this compound?
Answer:
Use a multi-technique approach:
- NMR spectroscopy : H and C NMR confirm the ethylamino group (δ 1.1–1.3 ppm for CH) and aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl substituents .
- X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the α-carbon chiral center (if present) .
Advanced: What mechanistic insights exist for the compound’s interaction with biological targets?
Answer:
The ethylamino and ester groups enable dual interactions:
- Hydrogen bonding : The NH group in ethylamino binds to enzyme active sites (e.g., proteases or kinases), as observed in structurally related amino esters .
- Hydrophobic interactions : The 3,5-dichlorophenyl moiety anchors the compound in hydrophobic pockets of receptors, enhancing binding affinity .
- Dynamic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Advanced: How can contradictory bioassay data (e.g., IC50_{50}50 variability) be resolved?
Answer:
Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Off-target profiling : Use kinase or GPCR panels to identify non-specific interactions .
- Structural analogs : Compare activity with derivatives lacking the ethylamino or dichlorophenyl groups to pinpoint pharmacophores .
Advanced: How can structural ambiguities (e.g., tautomerism) be resolved experimentally?
Answer:
- X-ray crystallography : Determines absolute configuration and rules out tautomeric forms (e.g., enamine vs. imine) .
- DFT calculations : Predict stable tautomers and compare experimental vibrational spectra (IR/Raman) with computed data .
- pH-dependent NMR : Monitor chemical shifts under acidic/basic conditions to identify protonation sites .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation : Replace the dichlorophenyl group with electron-withdrawing (e.g., –NO) or donating (–OCH) groups to assess electronic effects .
- Amino group modification : Compare ethylamino with cyclopropylamino or benzylamino derivatives to explore steric and electronic contributions .
- Bioisosteric replacement : Substitute the ester group with amides or ketones to evaluate metabolic stability .
Advanced: How does the compound’s stability under physiological conditions impact experimental design?
Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via HPLC. Half-life <24 hours suggests prodrug potential .
- Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C typical for esters) .
Advanced: What methods enable enantioselective synthesis of the compound?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during the C–N coupling step .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) and validate purity with circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
